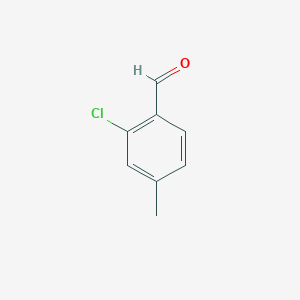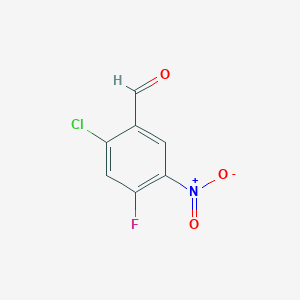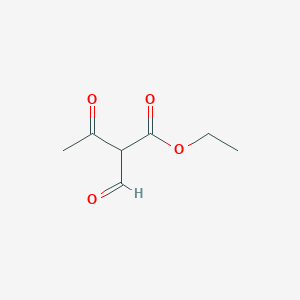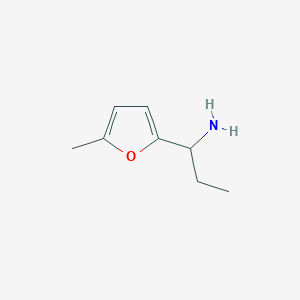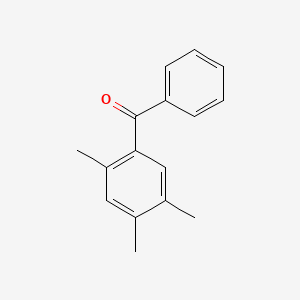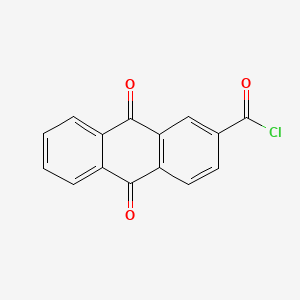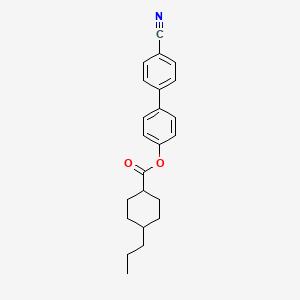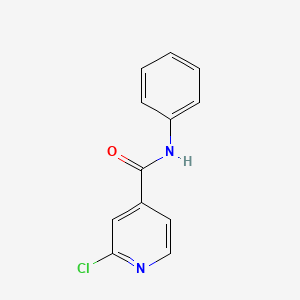
4,5-Dibromophthalonitrile
Overview
Description
4,5-Dibromophthalonitrile is a chemical compound with the molecular formula C8H2Br2N2 . It is a yellowish, crystalline solid that is soluble in organic solvents such as acetone and toluene but insoluble in water. It belongs to the family of halogenated phthalonitrile compounds and is primarily used in the manufacturing of flame-retardant materials.
Synthesis Analysis
This compound can be synthesized through multiple methods, including the reaction of phthalic anhydride with elemental bromine in the presence of a solvent or through an addition reaction between phthalodinitrile and bromine.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H2Br2N2/c9-7-1-5 (3-11)6 (4-12)2-8 (7)10/h1-2H . This compound exhibits structural isomerism, with two geometric isomers referred to as the cis- and trans-isomers. Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.93 . It has a melting point of approximately 124-126 degrees Celsius and a boiling point of around 421-422 degrees Celsius. It has a density of 2.3 g/cm3 at room temperature and is stable under normal conditions.Scientific Research Applications
Optical Properties in Phthalocyanine Complexes
4,5-Dibromophthalonitrile is pivotal in the synthesis of novel phthalocyanine complexes, significantly influencing their optical properties. Kuzmina et al. (2021) demonstrated that the incorporation of peripheral bromine atoms in phthalocyanine complexes leads to a bathochromic shift in the main absorption band, enhancing their nonlinear optical responses in solution. This effect varies depending on the central ion nature, with europium phthalocyanine showing an enhanced nonlinear absorption coefficient compared to lutetium and terbium complexes (Kuzmina et al., 2021).
Synthesis and Characterization of Phthalocyanines
The versatility of this compound is evident in its use for synthesizing various phthalocyanines. Leznoff et al. (1999) employed it in the synthesis of octaalkynylphthalocyanines, highlighting its utility in creating complex organic compounds (Leznoff et al., 1999). Similarly, Terekhov et al. (1996) synthesized octaalkynylphthalocyanines, showcasing the compound's role in producing materials with significant NMR spectroscopy variations at different concentrations and temperatures (Terekhov et al., 1996).
Modular Approach to Triazole-Functionalized Phthalocyanines
Juríček et al. (2009) utilized this compound in a novel protocol to create triazole-functionalized phthalocyanines. This method involved an efficient two-step synthesis, leading to the creation of phthalocyanines capable of forming well-defined supramolecular structures (Juríček et al., 2009).
Electrochemical and Spectroelectrochemical Studies
Odabaş et al. (2007) explored the electrochemical and spectroelectrochemical properties of novel bisphthalocyanines synthesized using this compound. They found that these compounds displayed various mixed-valence oxidation and reduction species, indicating strong intramolecular interactions between phthalocyanine rings (Odabaş et al., 2007).
Catalytic Activity in Organic Synthesis
Hamdi et al. (2017) demonstrated the catalytic potential of metallophthalocyanines synthesized from this compound. They found that cobalt (II)-phthalocyanine was particularly effective in a modified Biginelli-type reaction, indicating the compound's usefulness in organic synthesis (Hamdi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4,5-dibromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFFZICBNFSEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571531 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86938-64-9 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 4,5-Dibromophthalonitrile highlighted in these research papers?
A1: this compound serves as a crucial building block for synthesizing more complex molecules, particularly phthalocyanines and diazaacenes.
- Phthalocyanine Synthesis: The research by [] demonstrates the use of this compound as a precursor in the multi-step synthesis of octa-substituted phthalocyanines. It undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with tert-butyldimethylsilylacetylene to introduce alkyne functionalities, which are further utilized for "click" chemistry modifications, leading to novel phthalocyanine derivatives.
- Diazaacene Synthesis: The study by [] highlights the application of this compound in the synthesis of dicyano-substituted diazaacenes. It participates in a palladium-catalyzed coupling reaction with diamino-bis(tri-isopropylsilylethynyl)benzene derivatives to construct the diazaacene core structure.
Q2: Why is this compound preferred for these reactions?
A2: The bromine atoms in the 4,5-positions of the aromatic ring in this compound are susceptible to various palladium-catalyzed coupling reactions, making it a versatile building block. These reactions allow for the introduction of diverse substituents, ultimately leading to a wide range of functionalized phthalocyanines and diazaacenes with tailored properties [, ].
Q3: Are there any challenges associated with the synthesis or use of this compound?
A3: One challenge highlighted in the research [] is the potential formation of isomeric byproducts during the bromination of phthalonitrile. The synthesis of this compound often yields a mixture of 3,6-, 3,4-, and this compound isomers, requiring separation steps to isolate the desired 4,5-isomer. This separation can impact overall yield and synthetic efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




